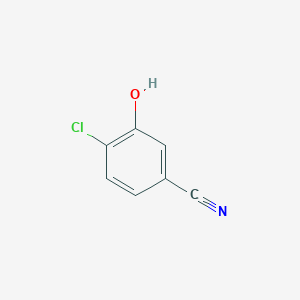

4-Chloro-3-hydroxybenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

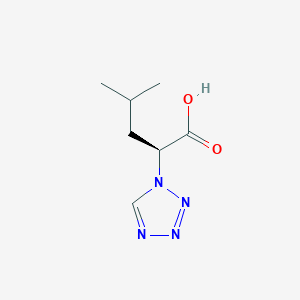

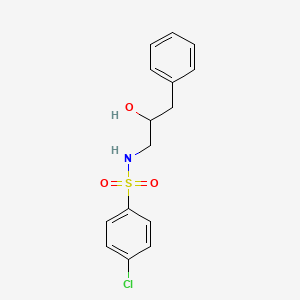

4-Chloro-3-hydroxybenzonitrile is a chemical compound with the molecular formula C7H4ClNO . It has a molecular weight of 153.57 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H4ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H . The InChI key is KRDRCVJCTNBELJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is recommended to be at room temperature in an inert atmosphere .Scientific Research Applications

Photoreactions in Aqueous Solutions

4-Chloro-3-hydroxybenzonitrile's behavior in photochemical reactions is significant in aqueous solutions. It forms various reactive intermediates like triplet carbenes, which undergo further transformations in the presence of different reagents. This property is valuable in understanding the photochemistry of halogenated phenols in aquatic environments (Bonnichon et al., 1999).

Vibrational Spectroscopy and Structure Analysis

Studies involving this compound have contributed to the understanding of molecular structures through vibrational spectroscopy. The analysis of its vibrational frequencies, both experimental and theoretical, has been essential in interpreting molecular structures and their changes upon ionization (Y. Binev, 2001).

Environmental Degradation Studies

The compound's degradation behavior, especially in environmental contexts, has been studied. For example, investigations into the photodegradation of similar compounds, like bromoxynil and ioxynil, shed light on the environmental fate of this compound and related herbicides (Cupples et al., 2005).

Chemical Synthesis

This compound also plays a role in chemical synthesis, serving as a precursor or intermediate in various chemical reactions. Its properties are exploited in developing new synthetic routes and in understanding reaction mechanisms (Wu Guo-qiang, 2010).

Photodegradation in the Presence of Sodium Chloride

The aquatic photodegradation of compounds like this compound is influenced by the presence of sodium chloride. This understanding is crucial in evaluating the environmental impact and degradation pathways of halogenated compounds in marine and freshwater systems (J. Kochany et al., 1990).

Safety and Hazards

4-Chloro-3-hydroxybenzonitrile is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

Benzonitriles, in general, are known to play key roles in the synthesis of various compounds including benzoic acid, benzylamine, benzamide, pesticides, and dyes .

Mode of Action

It’s known that benzonitriles can undergo reactions at the benzylic position . In these reactions, a nucleophile can attack the carbon atom at the same time that the leaving group departs, forming a new bond .

Biochemical Pathways

Benzonitriles are versatile chemicals that are used as intermediates in the synthesis of various compounds, suggesting that they may be involved in multiple biochemical pathways .

Result of Action

Given its use in the synthesis of various compounds, it can be inferred that its action results in the formation of these compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-3-hydroxybenzonitrile. For instance, the synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

properties

IUPAC Name |

4-chloro-3-hydroxybenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-2-1-5(4-9)3-7(6)10/h1-3,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRDRCVJCTNBELJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.56 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2411425.png)

![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)

![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)

![(Z)-methyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2411445.png)